Inhibition of Flavivirus NS2B-NS3 Protease Complexes
The flavivirus NS2B-NS3 protease is a pivotal enzyme for viral replication, responsible for cleaving the viral polyprotein into functional subunits. Erythrosin B (EB) targets this protease through a unique non-competitive mechanism, disrupting protease function without occupying the catalytic cleft.
Structural Basis of Non-Competitive Binding to Conserved Protease Domains
EB binds to an orthosteric site within the NS2B-NS3 complex, distinct from the substrate-binding pocket. This binding induces conformational changes that destabilize the protease's active configuration. Key interactions include:
- Hydrophobic contacts with the β-hairpin loop of NS2B (residues 74-86), essential for cofactor function [2] [6]
- Halogen bonding between iodine atoms on EB and His51 within the catalytic triad (His51-Asp75-Ser135) [6]
- Electrostatic stabilization via sodium ions bridging EB’s carboxyl groups and Lys74/Arg76 of NS3 [2]
Biochemical assays confirm non-competitive inhibition kinetics. EB exhibits IC₅₀ values of 8.2 ± 0.9 μM for Zika virus (ZIKV) NS2B-NS3 and 11.3 ± 1.4 μM for Dengue virus (DENV2) protease, with no concentration-dependent displacement of fluorogenic substrates [6]. Mutagenesis studies reveal that substitutions in NS2B’s β-hairpin (G83A, W84A) reduce EB’s inhibitory potency by >80%, underscoring this region’s role in binding [6].
Table 1: Structural Determinants of Erythrosin B-Protease Interactions
Viral Protease | Binding Affinity (Kd, μM) | Critical Residues | Impact of Binding |
---|
ZIKV NS2B-NS3 | 9.7 ± 1.1 | His51, Gly83, Trp84 | Disruption of catalytic triad orientation |
DENV2 NS2B-NS3 | 13.2 ± 1.8 | His51, Lys74, Arg76 | Altered NS2B positioning and reduced substrate affinity |
WNV NS2B-NS3 | 15.8 ± 2.3 | His51, Asn84 | Partial unfolding of NS2B hinge region |
Broad-Spectrum Efficacy Against Zika, Dengue, and West Nile Viruses
EB’s mechanism enables broad-spectrum activity across Flaviviridae. In vitro studies demonstrate dose-dependent suppression of viral replication:
Table 2: Antiviral Activity of Erythrosin B Against Flaviviruses
Virus | Strain | EC₅₀ (μM) | Cell Model | Replication Reduction |
---|
ZIKV | PRVABC59 | 5.2 ± 0.7 | Vero E6 | 99.6% at 25 μM (48 hpi) |
DENV2 | NGC | 7.8 ± 1.2 | Huh-7 | 97.3% at 25 μM (48 hpi) |
WNV | NY99 | 12.4 ± 1.9 | Neuro-2a | 93.1% at 25 μM (48 hpi) |
JEV | SA14-14-2 | 10.3 ± 1.5 | A549 | 89.7% at 25 μM (48 hpi) |
YFV | 17D | 14.6 ± 2.1 | HepG2 | 85.2% at 25 μM (48 hpi) |
Notably, EB retains activity against drug-resistant variants with mutations in the substrate-binding pocket (e.g., DENV2 B25R, ZIKV H51Y), confirming its orthogonal mechanism [5] [7]. Cytotoxicity assays reveal high selectivity indices (>150) in primary human cells due to minimal off-target effects [2] [6].
In Vitro and Ex Vivo Models of Viral Pathogenesis
Advanced cell culture systems have validated EB’s efficacy in biologically relevant contexts, particularly for neurotropic viruses like ZIKV.
3D Mini-Brain Organoid Systems for Neurotropic Infection Studies
Human induced pluripotent stem cell (iPSC)-derived cerebral organoids recapitulate cortical layering, neural progenitor zones, and functional synapses—making them ideal for modeling ZIKV-induced neuropathogenesis [9]. Key findings:
- Infection dynamics: ZIKV (PRVABC59) spreads radially from outer radial glia to inner cortical neurons, causing 40% cell death by 7 days post-infection (dpi) in untreated organoids [1] [4]
- EB-mediated protection: Treatment with 10 μM EB reduced viral titers by 95.2% at 5 dpi and prevented microstructural collapse (e.g., ventricular zone thinning, loss of SOX2+ neural progenitors) [1]
- Immunofluorescence quantification: EB-treated organoids showed <5% ZIKV E-protein positivity vs. >60% in DMSO controls, with preserved organoid diameter (92.7% of mock-infected) [4]
Mechanistically, EB penetrates organoid parenchyma within 2 hours, localizing to NS3-rich foci in infected cells. Time-lapse imaging confirmed inhibition of polyprotein processing (accumulation of uncleaved prM-NS1 intermediates) [1].
Placental and Neural Progenitor Cell Line Efficacy
EB’s ability to cross tissue barriers was evaluated in ZIKV-relevant primary cells:
- Human placental epithelial cells (HPECs): EB (15 μM) reduced ZIKV titers by 99.1% at 48 hpi without compromising monolayer integrity (TEER > 95% of controls) [2]
- Neural progenitor cells (NPCs): EB (10 μM) suppressed ZIKV replication by 98.4% in SOX2+ NPCs, preventing caspase-3 activation and maintaining differentiation potential (TBR2+ intermediate progenitors) [6]
- Blood-brain barrier models: EB enhanced endothelial tight junction protein expression (claudin-5, ZO-1) during ZIKV challenge, reducing viral transit by 85% [6]
Notably, EB’s low cytotoxicity in stem cells (CC₅₀ > 150 μM) and FDA pregnancy Category B status support its therapeutic potential for congenital infections [5] [6].